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Compound of Interest

Compound Name: 8,9-Z-Abamectin Bla

Cat. No.: B106482

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical
methodologies used for the identification and characterization of 8,9-Z-Abamectin Bla, a
significant photo-isomer of Abamectin Bla. While a complete, assigned Nuclear Magnetic
Resonance (NMR) dataset for 8,9-Z-Abamectin Bla is not readily available in the reviewed
scientific literature, this document compiles the available mass spectrometry (MS) data,
relevant NMR data of the parent compound for comparison, and detailed experimental
protocols critical for its analysis.

Introduction

Abamectin, a widely used anthelmintic and insecticide, is a mixture of avermectins, with
Abamectin Bla being the major component.[1] Exposure to ultraviolet (UV) light can lead to the
isomerization of the E-double bond at the 8,9-position of Abamectin Bla to its Z-configuration,
forming 8,9-Z-Abamectin Bla.[1] This photoisomerization alters the molecule's three-
dimensional structure, which can impact its biological activity and necessitates precise
analytical methods for its identification and quantification.

This guide focuses on the key spectroscopic techniques—Mass Spectrometry (MS) and
Nuclear Magnetic Resonance (NMR)—employed in the structural elucidation of 8,9-Z-
Abamectin Bla.
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Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography
(LC), is a primary tool for the identification of 8,9-Z-Abamectin Bla.

Molecular Formula and Mass

The fundamental molecular properties of 8,9-Z-Abamectin Bla are identical to its E-isomer.

Property Value
Molecular Formula CasH72014
Molecular Weight 873.08 g/mol
Monoisotopic Mass 872.492207 Da

ESI-MS/MS Fragmentation Analysis

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is instrumental in the
structural confirmation of 8,9-Z-Abamectin Bla. The fragmentation pattern is expected to be
very similar to that of Abamectin Bla, with the primary ions resulting from the loss of the
disaccharide moiety and subsequent cleavages of the macrocyclic ring.

The positive ion ESI-MS spectrum of Avermectin Bla typically shows an intense ammonium
adduct ion [M+NHa]* at m/z 890.5. The fragmentation of this precursor ion provides
characteristic product ions. The same precursor ion is expected for 8,9-Z-Abamectin Bla.

Table 1: Key ESI-MS/MS Transitions for Avermectin Bla and its 8,9-Z Isomer

Compound Precursor lon (m/z) Product lons (m/z)
Avermectin Bla 890.5 567.4, 305.1
8,9-Z-Avermectin Bla 890.5 567.3, 305.1

Note: The minor difference in the mass of the product ion at m/z 567.4 vs 567.3 is within typical
mass spectrometer tolerances and may not be a definitive distinguishing feature without high-
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resolution instrumentation.

A proposed major ESI-MS/MS fragmentation pathway for Avermectin Bla is detailed in a
comprehensive study on its degradation products.[2] This pathway, initiated by the loss of the
sugar moieties, serves as a crucial reference for interpreting the MS/MS spectrum of 8,9-Z-
Abamectin Bla. The core fragmentation is unlikely to differ significantly due to the isomeric
change at the 8,9-double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

A complete and assigned *H and 3C NMR dataset for 8,9-Z-Abamectin Bla is not available in
the public domain literature. However, NMR spectroscopy is essential for the unambiguous
confirmation of the Z-geometry of the 8,9-double bond.

Reference NMR Data for Abamectin Bla

To aid in the identification of 8,9-Z-Abamectin Bla, the reported *H NMR data for the parent
compound, Abamectin Bla, is presented below. A quantitative *H NMR (gNMR) method has
been developed for Abamectin Bla, utilizing the signal at 5.56 ppm for quantification.[3]

Table 2: Selected tH NMR Chemical Shifts for Abamectin Bla
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Proton Chemical Shift (ppm) Multiplicity
H-9 ~5.8 m
H-8 ~5.4 d
H-10 ~5.9 m
H-11 ~5.5 m
H-3 ~4.7 m
H-5 ~3.9 m
H-13 ~4.0 m
H-1' ~4.9 d
H-1" ~4.6 d

Note: These are approximate values and can vary based on the solvent and instrument used.
The full assignment of the complex spectrum requires 2D NMR techniques.

Expected NMR Spectral Changes for the 8,9-Z Isomer

The key difference in the NMR spectra between the E and Z isomers will be observed in the
chemical shifts and coupling constants of the protons and carbons around the 8,9-double bond.

¢ H NMR: The chemical shift of H-8 and H-9 are expected to shift. The through-space
interaction in the Z-isomer may cause shielding or deshielding effects on nearby protons,
leading to observable changes in their chemical shifts. The coupling constant (3J) between
H-8 and H-9 is also expected to change, although in this complex ring system, dihedral angle
dependencies may be complex.

e 13C NMR: The chemical shifts of C-8 and C-9 will be indicative of the double bond geometry.
Typically, carbons in a Z-configuration are shielded (shifted to a lower ppm value) compared
to their E-counterparts due to steric compression. Minor shifts for adjacent carbons (C-7, C-
10) are also anticipated.

Definitive structural elucidation would require the isolation of the 8,9-Z isomer and
comprehensive 1D and 2D NMR analysis (COSY, HSQC, HMBC).
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Experimental Protocols

The following sections detail the methodologies for the analysis of 8,9-Z-Abamectin Bla.

Sample Preparation (QUEChERS method)

A common method for extracting avermectins from complex matrices like soil or food is the
QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Extraction: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of
acetonitrile and shake vigorously for 1 minute.

e Salting Out: Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of
trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Shake for
1 minute and then centrifuge.

o Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile
extract to a tube containing 25 mg of PSA (primary secondary amine) and 150 mg of
anhydrous magnesium sulfate per mL of extract. Shake for 30 seconds and centrifuge.

» Final Solution: The resulting supernatant is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

Instrumentation:

o LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.

o Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-
TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:
e Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 um particle size).

e Mobile Phase A: 10 mM ammonium formate in water with a small percentage of acetonitrile.
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» Mobile Phase B: Acetonitrile with a small percentage of water and 10 mM ammonium
formate.

o Gradient: A gradient elution starting with a lower percentage of mobile phase B and
increasing to a high percentage to elute the analytes.

e Flow Rate: Typically 0.2-0.4 mL/min.
e Injection Volume: 5-20 pL.

MS/MS Conditions:

lonization Mode: ESI positive.

Precursor lon: [M+NHa4]* at m/z 890.5.

Product lons: Monitor the transitions listed in Table 1.

Collision Energy: Optimized for the specific instrument and analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

« |solation: The 8,9-Z-Abamectin Bla isomer must first be isolated from the sample matrix,
typically using preparative HPLC.

o Sample Purity: The purity of the isolated fraction should be confirmed by analytical HPLC.

 NMR Sample: Dissolve a sufficient amount (typically 1-5 mg) of the purified isomer in a
deuterated solvent (e.g., CDClIs, CD30OD, or DMSO-de) in an NMR tube.

NMR Experiments:
e 1D NMR: 'H and 3C{*H} spectra.
e 2D NMR:

o COSY (Correlation Spectroscopy): To establish *H-tH correlations.
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o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range *H-13C
correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons and
piecing together the molecular structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which is key to confirming the Z-geometry of the 8,9-double bond.

Visualizations

The following diagrams illustrate the formation and analytical workflow for 8,9-Z-Abamectin
Bla.

Photochemical Isomerization of Abamectin Bla

Abamectin Bla (8,9-E Isomer)

8,9-Z-Abamectin Bla

Click to download full resolution via product page

Caption: Photochemical Isomerization of Abamectin Bla to its 8,9-Z Isomer.
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Analytical Workflow for 8,9-Z-Abamectin Bla Identification
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Caption: Analytical Workflow for the Identification of 8,9-Z-Abamectin Bla.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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